molecular formula C6H13NO2 B112368 2-Amino-2-ethylbutanoic acid CAS No. 2566-29-2

2-Amino-2-ethylbutanoic acid

Cat. No.: B112368
CAS No.: 2566-29-2
M. Wt: 131.17 g/mol
InChI Key: KWOMLHIFHFWBSB-UHFFFAOYSA-N
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Description

2-Amino-2-ethylbutanoic acid is a non-proteinogenic amino acid of significant interest in advanced biochemical and medicinal chemistry research. Its unique structure, featuring a branched side chain with an ethyl group, makes it a valuable building block in peptide engineering. Researchers utilize this compound to create novel peptide analogs with modified properties, such as enhanced stability or altered biological activity, which is a core strategy in developing new research tools and therapeutic candidates . In the field of anticancer peptide development, for instance, the substitution of natural amino acids with synthetic analogs like this compound is a recognized method for improving the selective activity and binding affinity of peptide-based agents . This amino acid serves as a critical reagent for probing structure-activity relationships, helping scientists understand how side-chain bulk and hydrophobicity influence peptide folding, receptor interaction, and metabolic stability. Its application is strictly confined to laboratory research, providing a versatile scaffold for innovation in drug design and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMLHIFHFWBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20180358
Record name alpha-Amino-2-ethylbutanoic acid
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Molecular Weight

131.17 g/mol
Source PubChem
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CAS No.

2566-29-2
Record name alpha-Amino-2-ethylbutanoic acid
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Record name alpha-Amino-2-ethylbutanoic acid
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Record name 2-amino-2-ethylbutanoic acid
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Synthetic Methodologies for 2 Amino 2 Ethylbutanoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Optimizations

The foundational methods for synthesizing 2-Amino-2-ethylbutanoic acid and its derivatives have been subject to extensive research, leading to optimized protocols that enhance yield, purity, and safety.

Amination Strategies for Carboxylic Acid Precursors

The introduction of an amino group onto a carboxylic acid precursor is a critical step in the synthesis of α-amino acids. Direct amination of precursors like 2-ethylbutanoic acid is a challenging transformation that often requires indirect methods. One strategy involves the use of cyanohydrins, which can be directly aminated using ammonia (B1221849) in the presence of a titanium catalyst in what is known as a cyano-borrowing reaction. lookchem.com This method is noted for its high atom economy. Other approaches may involve the acylation of an amine with a 2-ethylbutanoic acid derivative, where a Lewis acid such as iron(III) chloride can be used as a catalyst. These processes are foundational in constructing the amino acid framework from readily available carboxylic acid starting materials.

Modifications of Strecker-Type Protocols

The Strecker synthesis, first reported in 1850, remains one of the most established and versatile methods for preparing α-amino acids. The classic route to this compound begins with the three-component reaction of 3-pentanone (B124093) (diethyl ketone), an amine source like ammonia, and a cyanide source. ck12.org The resulting α-aminonitrile, 2-amino-2-ethylbutanenitrile, is then hydrolyzed to yield the final carboxylic acid. ck12.org

Modern modifications to this protocol have focused on improving safety, efficiency, and environmental friendliness. A significant area of development is the replacement of highly toxic cyanide sources, such as hydrogen cyanide or potassium cyanide, with safer alternatives. mdpi.com Research has demonstrated the successful use of trimethylsilyl (B98337) cyanide (TMSCN) researchgate.net and non-toxic, stable potassium hexacyanoferrate complexes as cyanide donors. mdpi.comrsc.org Additionally, novel catalytic systems and reaction media have been introduced to promote the reaction under milder conditions.

Table 1: Modifications and Optimizations of the Strecker Synthesis
Catalyst/PromoterCyanide SourceReaction MediumKey AdvantagesReference
Indium PowderTMSCNWaterEnvironmentally benign ("green") synthesis, high yields. nih.gov
Carbon DioxideKCNSupercritical CO₂Acts as both solvent and promoter, mild conditions (35°C). rsc.org
Benzoyl ChloridePotassium Hexacyanoferrate(II)-Uses a non-toxic, stable cyanide source. mdpi.com
None (Titanium-catalyzed)(from Cyanohydrin)-Direct amination of cyanohydrins with ammonia. lookchem.com

Enantioselective Synthesis of Chiral Stereoisomers

Since this compound is a chiral molecule, the development of methods to selectively synthesize a single enantiomer is of significant importance. Enantioselective synthesis is achieved primarily through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. In the context of amino acid synthesis, studies on asymmetric Strecker reactions show that chiral amines, such as (R)-phenylglycine amide, can be used as the amine component. This induces a diastereomeric preference in the resulting α-aminonitrile. While the initial diastereomeric ratio may be modest, it can often be significantly enhanced through crystallization-induced resolution, where the desired diastereomer selectively crystallizes from the solution, driving the equilibrium to produce more of that isomer, ultimately achieving very high stereoselectivity. Other complex chiral auxiliaries, like quinazolinone derivatives, have also been effectively used in the asymmetric synthesis of related α-alkylated acids, demonstrating the broad applicability of this strategy. ekb.eg

Table 2: Chiral Auxiliary-Based Synthetic Approaches
Chiral AuxiliaryMethodologyAchieved SelectivityReference
(R)-Phenylglycine amideAsymmetric Strecker Synthesis65:35 dr (initial)
(R)-Phenylglycine amideCrystallization-Induced Asymmetric Transformation>99:1 dr
(S)-2-phenylquinazolin-4(3H)-one derivativeAsymmetric alkylation of related acids90-98% ee ekb.eg

Asymmetric Catalysis in Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient than using stoichiometric chiral auxiliaries. For the synthesis of unnatural α-amino acids, several catalytic methods have proven effective.

Enzymatic kinetic resolution of a racemic mixture of the amino acid or a precursor is a well-established method. researchgate.net This technique uses an enzyme to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity. Transition metal catalysis offers another powerful route. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions can generate protected α-amino acid derivatives with very high enantiomeric excess (up to >99% ee). Furthermore, catalytic asymmetric Strecker reactions using chiral thiourea-based catalysts have been developed. nih.gov These robust catalysts can be used in substoichiometric amounts and are compatible with aqueous cyanide salts, making the process more practical for large-scale synthesis of non-natural amino acids. nih.gov

Table 3: Asymmetric Catalysis in the Synthesis of Chiral Amino Acids
Catalyst TypeReactionKey FeaturesReference
EnzymeKinetic ResolutionSelectively resolves a racemic mixture. researchgate.net
Nickel-Chiral Ligand ComplexEnantioconvergent Cross-CouplingProduces high ee (>99%) from racemic starting materials.
Chiral Amido-ThioureaAsymmetric Strecker SynthesisSub-stoichiometric catalyst loading; compatible with aqueous cyanide. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are being increasingly applied. A major focus has been on improving the traditional Strecker synthesis by using non-toxic cyanide sources, such as potassium ferrocyanide, which is an inexpensive and stable solid. mdpi.comrsc.org

The use of environmentally benign solvents and reaction media is another key aspect. Water has been shown to be an effective medium for indium-catalyzed Strecker reactions, avoiding the need for volatile organic solvents. nih.gov Similarly, supercritical carbon dioxide has been employed as a "green" solvent and a reaction promoter. rsc.org

Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and purities. nih.gov It enables solvent-free conditions for certain reactions, such as the esterification of amino acids, which aligns with the goal of minimizing waste. mdpi.comdoaj.org The efficiency of microwave heating stems from the direct interaction of radiation with polar molecules, like amino acids, leading to rapid and uniform temperature increases. mdpi.com

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound, also known as isovaline (B112821), and its derivatives necessitates a focus on cost-effectiveness, scalability, safety, and product purity. Industrial methodologies are geared towards maximizing yield and throughput while minimizing environmental impact and operational hazards. Key approaches that have been adapted for large-scale production include chemoenzymatic methods and modifications of classical chemical syntheses like the Strecker synthesis.

A significant development in the industrial-scale production of enantiomerically pure isovaline is the chemoenzymatic approach. This method leverages the high selectivity of enzymes to achieve high enantiomeric excess (ee), a critical factor for pharmaceutical applications. A notable chemoenzymatic route for (R)-isovaline involves the desymmetrization of a prochiral precursor, 2-ethyl-2-methylmalonamide. scispace.com This process has been successfully demonstrated on a significant scale (80g). scispace.com

The synthesis begins with the preparation of 2-ethyl-2-methylmalonamide from diethyl 2-methylmalonate, which is achieved in a 58.6% yield over three steps. The core of the chemoenzymatic process is the enantioselective hydrolysis of the resulting diamide (B1670390) using a specific amidase, such as the recombinant amidase from Cupriavidus sp. KNK-J915 (CsAM). scispace.comkyoto-u.ac.jp This enzymatic step is performed under optimized conditions to produce (S)-2-ethyl-2-methyl-malonamic acid with a high enantiomeric excess of 98.6% ee. The final step to obtain (R)-isovaline is a chemical Hofmann rearrangement. scispace.comkyoto-u.ac.jp This chemoenzymatic cascade is reported to improve volumetric productivity by 12-fold compared to earlier chemical methods, marking a significant advancement for industrial-scale synthesis.

For the synthesis of the racemic precursor, 2-amino-2-ethylbutanenitrile, the Strecker synthesis remains a fundamental and established method. The industrial application of the Strecker synthesis involves reacting 3-pentanone (diethyl ketone) with an amine source like ammonia and a cyanide source such as sodium or potassium cyanide. The reaction is typically carried out in a solvent like dichloromethane.

When scaling up the Strecker synthesis, several critical factors must be addressed. The handling of highly toxic cyanide reagents requires stringent safety protocols and specialized equipment to prevent exposure and environmental contamination. The reaction itself can be exothermic, necessitating efficient heat transfer and mixing within industrial reactors to maintain control and prevent runaway reactions. Continuous flow reactors are increasingly being adopted for the industrial production of such aminonitriles. These systems offer superior control over reaction parameters, enhance safety in handling hazardous materials, and allow for automated and scalable production.

The tables below summarize key parameters and comparisons for these industrial synthesis considerations.

Table 1: Chemoenzymatic Synthesis of (R)-Isovaline - Process Parameters

Parameter Optimal Value Impact
Enzyme Recombinant Cupriavidus sp. KNK-J915 amidase (CsAM) Catalyzes the highly enantioselective hydrolysis of the prochiral diamide. scispace.comkyoto-u.ac.jp
Reaction pH 7.5 Maximizes the activity of the amidase.
Temperature 35°C Provides a balance between enzyme stability and reaction kinetics.
Substrate Loading 150 mM Helps to prevent substrate inhibition of the enzyme.
Scale 80 g Demonstrates the feasibility of the process at a preparative scale. scispace.com

Table 2: Industrial Strecker Synthesis of 2-Amino-2-ethylbutanenitrile - Key Considerations

Consideration Details
Reactants 3-Pentanone, Ammonia, Sodium or Potassium Cyanide.
Solvent Dichloromethane is a typical solvent.
Temperature Range 15-40°C.
Safety Requires strict protocols for handling toxic cyanide.
Reaction Control Efficient heat transfer and mixing are crucial to manage exothermic reactions.
Production Technology Continuous flow reactors are favored for improved safety, control, and scalability.

The choice between these methods often depends on the desired final product (racemic vs. enantiomerically pure) and economic factors. While traditional chemical methods like the Strecker synthesis are well-established for producing racemic intermediates, chemoenzymatic routes offer a more efficient and environmentally friendly pathway to the highly sought-after enantiopure forms of this compound for specialized applications.

Chemical Reactivity and Derivatization Strategies of 2 Amino 2 Ethylbutanoic Acid

Reactions Involving the Amino Group

The nucleophilic amino group of 2-amino-2-ethylbutanoic acid is a primary site for various chemical modifications, including acylation and the strategic introduction and removal of protecting groups.

The amino group readily undergoes acylation reactions with acylating agents like acid anhydrides to form N-acyl derivatives or amides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) can yield the corresponding N-acetylated compound. google.com This reaction is a fundamental transformation for modifying the properties of the amino acid. Another common acylation involves the use of trifluoroacetic anhydride to introduce a trifluoroacetyl group, a strategy often employed in peptide synthesis and analytical derivatization. researchgate.netnasa.gov

In multi-step syntheses, particularly in peptide chemistry, the amino group must be temporarily blocked or "protected" to prevent unwanted side reactions. Common protecting groups for this compound include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is valued for its stability under a wide range of conditions, yet it can be easily removed under mild acidic conditions. The resulting protected compound is 2-((tert-butoxycarbonyl)amino)-2-ethylbutanoic acid. achemblock.com

The Cbz group is introduced using benzyl (B1604629) chloroformate. It is stable to basic conditions but can be cleaved via catalytic hydrogenolysis, a method that preserves other sensitive functionalities. The use of these protecting groups is essential for the controlled, stepwise synthesis of peptides containing this sterically hindered residue. researchgate.net

Table 1: Common Protecting Groups for the Amino Group of this compound
Protecting GroupAbbreviationReagent for IntroductionProtected Compound NameCommon Deprotection Method
tert-butoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)2-((tert-butoxycarbonyl)amino)-2-ethylbutanoic acid achemblock.comMild Acid (e.g., Trifluoroacetic acid)
BenzyloxycarbonylCbzBenzyl chloroformate2-(([(Benzyloxy)carbonyl]amino)methyl)-2-ethylbutanoic acid derivative Catalytic Hydrogenolysis
TrifluoroacetylTFATrifluoroacetic anhydrideN-Trifluoroacetyl-2-amino-2-ethylbutanoic acidBasic Hydrolysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety offers another handle for derivatization, primarily through esterification and amide bond formation, which are critical for applications in peptide synthesis and the design of prodrugs.

The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions or by using reagents like thionyl chloride (SOCl₂) followed by an alcohol. google.com For example, methyl or ethyl esters are commonly synthesized to serve as temporary protecting groups for the C-terminus in peptide synthesis. researchgate.net This esterification is also a key strategy in prodrug design. Converting the polar carboxylic acid to a more lipophilic ester can enhance the molecule's ability to cross cell membranes, improving its bioavailability. Inside the body, cellular enzymes can then hydrolyze the ester back to the active carboxylic acid form.

The formation of an amide (peptide) bond between the carboxylic acid group of this compound and the amino group of another amino acid is a cornerstone of peptide synthesis. researchgate.net Due to the significant steric hindrance from the two ethyl groups at the α-carbon, specialized coupling reagents are often required to facilitate this reaction efficiently. Despite the steric challenge, homooligopeptides of this amino acid have been successfully synthesized using conventional solution-phase methods. researchgate.net The incorporation of this residue into a peptide chain dramatically restricts the conformational freedom of the peptide backbone, forcing it into specific secondary structures like the fully-extended 2.0₅-helix. researchgate.net

Modifications at the Quaternary Carbon Center

The quaternary α-carbon, bearing two ethyl groups, is a defining structural feature of this compound. This center is exceptionally stable and not amenable to direct chemical modification under standard synthetic conditions. The high steric congestion and the strength of the carbon-carbon single bonds make reactions that would alter the substitution at this position chemically challenging and energetically unfavorable. Therefore, the literature does not focus on the reactivity of the quaternary center itself but rather on the profound influence it exerts on the reactivity of the adjacent amino and carboxyl groups and the conformational properties of peptides containing this residue. researchgate.net

Table 2: Summary of Reactions by Functional Group
Functional GroupReaction TypeDescriptionRelevance
Amino GroupAcylation / Amide FormationReaction with an acylating agent (e.g., acetic anhydride) to form an N-acyl derivative. google.comModification of properties, synthesis of derivatives.
Amino GroupProtectionIntroduction of a temporary blocking group (e.g., Boc, Cbz) to prevent side reactions. achemblock.comEssential for controlled peptide synthesis.
Carboxylic Acid GroupEsterificationConversion to an ester by reacting with an alcohol. researchgate.netgoogle.comC-terminus protection in peptide synthesis, prodrug design. researchgate.net
Carboxylic Acid GroupAmide Linkage FormationReaction with an amine to form a peptide bond, often requiring coupling agents. researchgate.netIncorporation into peptide chains to control conformation. researchgate.net
Quaternary CarbonN/A (Inert)This center is sterically hindered and generally unreactive towards modification. Its primary role is structural, dictating molecular conformation and influencing the reactivity of adjacent groups. researchgate.net

Biological and Biochemical Roles of 2 Amino 2 Ethylbutanoic Acid

Role in Metabolic Pathways

2-Amino-2-ethylbutanoic acid, a non-proteinogenic amino acid, participates in metabolic processes, functioning as an intermediate or precursor in various biochemical pathways. ontosight.ai

While α-ethyl-substituted acids are generally not readily metabolized, studies indicate that this compound can be incorporated into normal intermediary metabolism. wiley.com Research has shown its involvement with aminobutyrates and its metabolism in systems ranging from insects to humans, highlighting its role in the homeostatic control of presynaptic neurotransmitter release. nih.gov The metabolic fate of related structures like 2-ethylbutyric acid involves pathways such as glucuronidation and dealkylation. wiley.com

This compound serves as a precursor in the synthesis of other significant molecules. ontosight.ai It is utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals. For instance, it is a precursor in the abiotic synthesis of other amino acids. rsc.org The presence of both an amino and a carboxylic acid group allows it to be a versatile precursor for various bioactive compounds.

Interaction with Neurotransmitter Systems

Research indicates that this compound and its analogs interact with neurotransmitter systems, potentially modulating their activity.

Studies on similar non-proteinogenic amino acids suggest a role in modulating neurotransmitter systems. ontosight.ai For example, 2-Amino-2-ethyl-pentanoic acid hydrochloride has been shown to interact with neurotransmitter systems, which is believed to be a primary mechanism of its biological activity. Direct interactions between neurotransmitter receptors can regulate receptor function independently of signal transduction cascades, a process where molecules like this compound could play a role. researchgate.net The main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is synthesized from glutamic acid, and imbalances have been linked to various disorders. nih.gov

The structural characteristics of this compound and its derivatives suggest potential interactions with specific biological receptors, thereby influencing signaling pathways. The binding to receptor active sites is a key aspect of its theoretical biological function. vulcanchem.com The development of synthetic proteins and peptides containing this amino acid allows for the study of these receptor binding interactions. researchgate.net

Enzymatic Modulation and Inhibition Studies

This compound and related compounds have been investigated for their ability to modulate or inhibit enzyme activity. ontosight.ai The structural features of these compounds allow them to bind to the active sites of enzymes. vulcanchem.com Studies on structurally similar compounds have shown inhibitory effects on enzymes involved in inflammatory processes. For instance, 2-[(3-Amino-5-methylphenyl)methylcarbamoyl]-2-ethylbutanoic acid can inhibit certain enzymes by binding to their active sites. Furthermore, research on 2-Amino-2-ethylbutanenitrile, a related compound, indicates potential inhibitory effects on metabolic enzymes.

Inhibition of Inflammatory Enzymes

While direct inhibitory action by this compound on inflammatory enzymes is not extensively documented, its core structure is a key component in synthetically designed molecules that target significant inflammatory mediators.

Research into novel inhibitors for human leukocyte elastase (HLE), a destructive serine protease released by neutrophils during inflammation, has utilized the 2-ethylbutanoic acid scaffold. nih.govmdpi.com HLE is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), by breaking down extracellular matrix proteins like elastin. nih.gov A potent, slow-tight binding inhibitor of HLE was developed, identified as a 4-oxo-β-lactam derivative incorporating a 2-ethylbutanoic acid moiety. This compound, 1-(2,4-dioxoazetidin-1-yl)-N-[4-(phenylsulphonylmethyl)phenyl]-2-ethylbutanamide, demonstrated a remarkable second-order rate constant of 1.46 × 10⁶ M⁻¹s⁻¹ for HLE inhibition. nih.govmdpi.com The inhibitor showed high selectivity for HLE over other related proteases, such as cathepsin G and proteinase 3. nih.govmdpi.com Upon hydrolysis in plasma or buffer, this parent inhibitor degrades into 2-[4-(phenylsulphonylmethyl)phenylcarbamoyl]-2-ethylbutanoic acid, confirming the integral role of the 2-ethylbutanoic acid structure in the active molecule. nih.govmdpi.com

Inhibition of Inflammatory Serine Proteases by a 4-oxo-β-lactam Derivative Containing a 2-Ethylbutanoic Acid Moiety nih.govmdpi.com
EnzymeInhibition ParameterValue
Human Leukocyte Elastase (HLE)Second-order rate constant (k_inact/K_i)1.46 × 10⁶ M⁻¹s⁻¹
Cathepsin GSecond-order rate constant41.4 M⁻¹s⁻¹
Proteinase 3Second-order rate constant4.99 × 10³ M⁻¹s⁻¹

Furthermore, patent literature indicates that this compound is considered for inclusion as an unnatural amino acid in polypeptides designed to modulate the complement system. researchgate.netontosight.ai The complement system is a critical component of innate immunity and the inflammatory response. These polypeptides are developed with the aim of exhibiting inhibitory activity against complement component C5, which plays a central role in the inflammatory cascade. researchgate.net

Interaction with Amino Acid Metabolizing Enzymes

The interaction of this compound with key amino acid metabolizing enzymes is not well-defined in publicly available scientific literature. The primary pathway for the degradation of the essential amino acid L-tryptophan is the kynurenine (B1673888) pathway, which is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.govnih.gov These enzymes are significant targets in therapeutic areas like cancer immunotherapy and neurobiology due to their role in immune modulation. nih.govnih.gov

Despite extensive research into inhibitors and substrates for IDO and TDO, searches of scientific databases and research literature did not yield studies demonstrating that this compound or its synonym, α,α-diethylglycine, acts as a direct inhibitor, substrate, or modulator of these specific enzymes. nih.govnih.govnih.govuniprot.orgnih.govnih.govwikipedia.orgresearchgate.netmdpi.commdpi.comuniprot.org Similarly, no specific interactions with other major amino acid metabolizing enzymes, such as kynurenine aminotransferases (KATs), have been reported. vt.edu Therefore, while it is a non-proteinogenic amino acid, its role in modulating major amino acid catabolic pathways remains an area for future investigation. ontosight.ai

Applications of 2 Amino 2 Ethylbutanoic Acid in Medicinal Chemistry and Materials Science

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The incorporation of sterically hindered amino acids like 2-amino-2-ethylbutanoic acid is a key strategy in the design of bioactive peptides and peptidomimetics. nih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation and can be engineered to adopt specific secondary structures, which is critical for their biological activity.

Incorporation into Oligopeptide Structures

Researchers have successfully synthesized homooligopeptides of this compound using conventional solution-phase peptide synthesis methods. researchgate.netlookchem.com These syntheses typically involve protecting the N-terminus with a group like trifluoroacetyl (TFA) and the C-terminus as a methyl or ethyl ester. researchgate.netlookchem.com The incorporation of this compound into peptide chains has been shown to restrict the conformational freedom of the peptide backbone in the vicinity of the substitution. nih.gov This is a valuable characteristic for studying the relationship between local conformation and biological activity. nih.gov For instance, peptides containing α,α'-dialkylglycine residues such as this compound tend to adopt a fully extended conformation. nih.gov

Conformational Analysis of Peptides Containing this compound Units

The conformational effects of incorporating this compound into peptides have been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. researchgate.netlookchem.com X-ray analysis of homooligopeptides of this compound has revealed that the resulting conformation is dependent on the peptide length. For example, a tripeptide was found to adopt a bent planar C5-conformation, while a pentapeptide and a hexapeptide adopted a 3(10)-helical structure in the solid state. researchgate.netlookchem.com However, in solution, NMR studies of the hexapeptide indicated that the dominant conformation was not the 3(10)-helix observed in the solid state. lookchem.com This highlights that the conformational preferences can be influenced by the surrounding environment. In contrast to the helical structures often induced by 2-aminoisobutyric acid (Aib), homopeptides of diethylglycine favor a fully planar, extended C5 conformation. researchgate.net

Peptide Solid-State Conformation (X-ray) Solution Conformation (NMR in CDCl3)
(TFA)₃-Deg-OEtBent planar C5-conformation researchgate.netlookchem.comNot specified
(TFA)₅-Deg-OEt3(10)-helical structure researchgate.netlookchem.comNot specified
(TFA)₆-Deg-OEt3(10)-helical structure lookchem.comNot the 3(10)-helical structure lookchem.com

Application in Protein De Novo Design

The ability of this compound and other α,α-disubstituted amino acids to induce specific secondary structures makes them valuable building blocks in protein de novo design. researchgate.net The goal of de novo design is to create artificial proteins with customized structures and functions. researchgate.net By strategically placing conformationally restricting residues like this compound, scientists can guide the folding of a polypeptide chain into a desired topology. researchgate.net This approach helps to bypass the complex protein folding problem. researchgate.net

Development of Pharmaceutical Intermediates

Beyond its use in peptides, this compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals. lookchem.com

Chiral Building Blocks for Drug Synthesis

The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects. nih.gov Chiral α-amino acids are crucial starting materials for the synthesis of these complex chiral drug candidates. nih.gov While not inherently chiral itself, derivatives of this compound can be synthesized in a stereospecific manner to serve as chiral building blocks. nih.gov Asymmetric synthesis techniques are employed to produce these enantiomerically pure intermediates, which are then incorporated into the final drug structure. nih.gov

Precursors for Advanced Pharmacophores

This compound serves as a precursor for the synthesis of more complex pharmacophores, the essential molecular features responsible for a drug's biological activity. ontosight.ainih.gov For instance, it can be a starting material for creating novel heterocyclic compounds or other constrained molecular scaffolds that are of interest in drug discovery. The unique steric and electronic properties of this amino acid can be leveraged to design molecules with improved pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization of 2 Amino 2 Ethylbutanoic Acid and Its Complexes

Chromatographic Techniques for Separation and Quantificationbenchchem.comaceschem.com

Chromatography is a cornerstone for the analysis of 2-Amino-2-ethylbutanoic acid, enabling its separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. aceschem.com Reversed-phase HPLC (RP-HPLC) is frequently used, where the retention of the amino acid increases with the size of its apolar moiety. tandfonline.com The behavior of this compound has been studied on reversed-phase columns, comparing it with other linear and cyclic amino acid homologues. tandfonline.com

For the separation of enantiomers, which is critical for understanding its potential biological roles and for stereoselective synthesis, chiral HPLC is indispensable. Chiral stationary phases (CSPs), such as those based on Cinchona alkaloids or macrocyclic glycopeptides, are employed to resolve racemic mixtures of amino acids. researchgate.net The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, allowing for differential retention and separation of the enantiomers. researchgate.net

Table 1: HPLC Methodologies for Amino Acid Analysis

Analytical Goal Chromatographic Method Typical Stationary Phase Mobile Phase Example Reference
Purity Analysis Reversed-Phase HPLC (RP-HPLC) Octadecylsilane (ODS, C18) Water/Organic Solvent (e.g., Methanol) mixture tandfonline.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying this compound in complex matrices, such as extraterrestrial samples. nih.gov The compound was positively identified in hot-water extracts of the Murchison meteorite using this technique. nih.gov

Due to the low volatility of amino acids, a derivatization step is required prior to GC analysis. nasa.gov This typically involves esterifying the carboxylic acid group and acylating the amino group (e.g., with a trifluoroacetyl group) to produce a more volatile derivative suitable for gas-phase analysis. nasa.gov The separation is then achieved on a capillary column, and the retention time provides the first piece of identifying information, which is then confirmed by the mass spectrum of the eluting compound. nasa.gov Chiral GC columns can also be used for enantiomeric separation following derivatization. nasa.gov

Structural Elucidation via X-ray Crystallographynih.govnih.govgoogle.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. This technique has been applied to study homooligopeptides containing this compound (also known as α,α-diethylglycine). researchgate.net These studies have revealed that the conformation of the peptide backbone is highly dependent on the chain length. researchgate.net For instance, a tripeptide was observed to adopt a bent planar C5-conformation, while longer pentapeptides and hexapeptides were found to fold into a 3₁₀-helical structure in the solid state. researchgate.netresearchgate.net

The crystal structure of related amino acid hydrochloride salts is stabilized by extensive hydrogen bonding networks involving the amino and carboxyl functional groups and the chloride anion. While a specific crystal structure for monomeric this compound is not detailed in the provided results, analysis of its derivatives and peptides provides critical insight into its conformational preferences and how it influences the structure of larger molecules. google.comresearchgate.net

Table 2: Solid-State Conformations of this compound-Containing Peptides by X-ray Crystallography

Peptide Observed Conformation Key Findings Reference
(α,α-diethylglycine)₃ Bent planar C5-conformation Short oligomers favor a bent structure. researchgate.netresearchgate.net
(α,α-diethylglycine)₅ 3₁₀-helical structure Longer chains can adopt helical conformations in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studiesnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for studying the structure and conformational dynamics of this compound and its derivatives in solution. ¹H and ¹³C NMR are used to confirm the molecular structure and purity of the compound and its synthetic precursors. rsc.org

More advanced NMR studies have been used to investigate the solution-state conformation of peptides containing this compound. researchgate.net Interestingly, these studies have shown that the conformation in solution can differ significantly from that in the solid state. For example, a hexapeptide of α,α-diethylglycine, which adopts a 3₁₀-helical structure in its crystal form, was found to exist predominantly in a fully planar C5 conformation when dissolved in a solvent of low polarity like chloroform (B151607). researchgate.netresearchgate.netlookchem.com This indicates an equilibrium between different conformations in solution, with the dominant structure being influenced by the solvent environment. researchgate.net

Mass Spectrometry for Molecular Identification and Isotopic Analysisbenchchem.com

Mass Spectrometry (MS) is a fundamental technique for the analysis of this compound, providing information on its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can validate the molecular formula with high accuracy.

When coupled with Gas Chromatography (GC-MS), it allows for the positive identification of the compound in complex mixtures. nih.gov The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the structure inferred from the chromatographic retention time. nih.gov This was the methodology used to identify this compound in the Murchison meteorite, establishing its presence in natural, non-terrestrial materials. nih.gov Furthermore, coupling GC to an isotope ratio mass spectrometer (GC-IRMS) enables compound-specific isotopic analysis, which can provide clues about the compound's origin and formation pathways. nasa.gov

Table 3: Mass Spectrometry Applications for this compound

Technique Application Key Information Provided Reference
GC-MS Identification in Complex Mixtures Molecular weight and characteristic fragmentation pattern for structural confirmation. nih.govnasa.gov
HRMS Molecular Formula Validation Precise mass measurement to confirm elemental composition.

Single-Molecule Sensing Techniquessynquestlabs.com

Advanced single-molecule sensing techniques are emerging as a novel approach for the detection and characterization of amino acids, including this compound. One such technique is based on measuring the quantum electronic tunneling current as a single molecule passes through a nanogap electrode. biorxiv.org This method, proposed for instruments like the Electronic Life-detection Instrument for Enceladus/Europa (ELIE), aims to detect life based on amino acids at extremely low concentrations. biorxiv.org

This approach uses the energy difference between a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, as a measurable quantum property to identify and characterize individual amino acids. biorxiv.org Research has calculated the HOMO-LUMO gap for a variety of amino acids, including this compound, demonstrating the potential of this technology for single-molecule analysis in astrobiology and the search for extraterrestrial life. nih.govbiorxiv.org

Table 4: Calculated HOMO-LUMO Gap for Selected Amino Acids

Amino Acid HOMO-LUMO Gap (eV) Reference
This compound 11.28 biorxiv.org
2-Amino-2-methylbutanoic acid Not explicitly listed, but related compounds studied synquestlabs.com
2-Amino-2,3-dimethylbutanoic acid 11.22 biorxiv.org

Nanogap Technology for Amino Acid Detection

Nanogap technology represents a frontier in single-molecule detection, offering a highly sensitive platform for the analysis of biomolecules, including amino acids. biorxiv.orgbiorxiv.org This technique utilizes a pair of electrodes separated by a nanometer-scale gap, often fabricated within solid-state materials like silicon nitride or graphene. biorxiv.orgbiorxiv.org One prominent method for creating these sensors is the Mechanically Controlled Break Junction (MCBJ), where a metal wire on a flexible substrate is bent until it breaks, forming a precisely controlled nanogap. rsc.org The fundamental principle of detection is based on quantum electronic tunneling. biorxiv.orgbiorxiv.org When a single molecule, such as an amino acid, passes through or resides within this nanogap, it modulates the electron tunneling current flowing between the electrodes. atlas.jp

This modulation results in characteristic pulse signals in the current-time profile, where each pulse can be attributed to the transit of a single molecule. rsc.org The intensity and duration of these signals provide information about the molecule's identity. atlas.jp Solid-state nanogap systems are being developed for in-situ life detection, with the potential to analyze the abundance of amino acids and other informational polymers at concentrations as low as parts per billion to trillion. biorxiv.orgnih.gov Instruments like the Electronic Life-detection Instrument for Enceladus/Europa (ELIE) are designed around this technology to search for molecular biosignatures on planetary missions. biorxiv.orgnih.gov The technology has demonstrated the ability to detect and discriminate between different amino acids, such as L-proline, lysine, and tyrosine, showcasing its potential for detailed biochemical analysis. biorxiv.orgrsc.orgnih.gov

Conductance and Dwell Time Analysis

The signals generated during nanogap sensing are analyzed primarily through two key parameters: conductance and dwell time (also referred to as retention or transit time). atlas.jpbiorxiv.org Conductance is a measure of how easily an electrical current passes through the molecule trapped in the nanogap. atlas.jp It is derived from the intensity of the tunneling current, which is exponentially dependent on the tunneling distance and the height of the tunneling barrier (work function). atlas.jp The presence of a molecule within the gap alters this tunneling distance, leading to a measurable change in current and a characteristic conductance value for that specific molecule. atlas.jp

Dwell time refers to the duration a single molecule spends interacting with the nanogap electrodes, which is reflected in the width of the current pulse. rsc.org This parameter is influenced by the interaction between the molecule and the electrode surfaces, such as the weak binding of an amino functional group to a gold electrode. atlas.jp

Together, conductance and dwell time create a unique fingerprint for different amino acids. atlas.jp However, significant overlap can exist in the signals for structurally similar molecules. rsc.org To address this, machine learning algorithms can be applied to classify single-molecule signals based on features like maximum current, average current, and signal duration, enhancing the accuracy of identification. rsc.org

A critical molecular property influencing these measurements is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. nih.govbiorxiv.org Research has shown a statistically significant linear relationship between the HOMO-LUMO gap of an amino acid and its measured conductance value, particularly at larger nanogap sizes (e.g., 0.70 nm). biorxiv.org Generally, amino acids with lower HOMO-LUMO gap values exhibit higher conductance. biorxiv.org This quantum property serves as a novel metric for assessing amino acid characteristics and aids in their discrimination. nih.govbiorxiv.org

The table below includes the calculated HOMO-LUMO gap for this compound, a key parameter for predicting its behavior in a nanogap sensor. biorxiv.org

Compound NameMolecular FormulaMolecular Weight ( g/mol )HOMO-LUMO Gap (eV)
This compoundC6H13NO2131.1711.28
L-prolineC5H9NO2115.13N/A
LysineC6H14N2O2146.19N/A
TyrosineC9H11NO3181.19N/A
GlycineC2H5NO275.07N/A

N/A: Specific comparative values for conductance and dwell time under a single experimental setup are not available in the provided context. The HOMO-LUMO gap is a calculated quantum property. biorxiv.org

Computational and Theoretical Studies of 2 Amino 2 Ethylbutanoic Acid

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand, such as 2-amino-2-ethylbutanoic acid, to a protein or enzyme target.

Modeling the interaction between a ligand and a protein is crucial for understanding the mechanism of action. In the case of this compound, its structural similarity to natural amino acids makes it a candidate for interaction with amino acid transporters. Computational studies have explored these potential interactions. For instance, molecular docking simulations using AutoDock Vina have been employed to predict the binding affinity of this compound to the L-type amino acid transporter 1 (LAT1). These simulations revealed a stable hydrogen bond forming between the amino group of the compound and the Asp56 residue of the transporter.

Amino acid transporters are critical for cellular nutrition and signaling, making them important targets for study. The interaction of this compound with these transporters has been a subject of computational analysis. Docking studies have predicted a significant binding affinity for the LAT1 transporter, as detailed in the table below. This suggests that this compound may act as a substrate or inhibitor for this transporter.

Table 1: Predicted Binding Affinity of this compound with LAT1 Transporter
CompoundTarget ProteinDocking SoftwarePredicted Binding Affinity (ΔG)Key Interacting Residue
This compoundL-type amino acid transporter 1 (LAT1)AutoDock Vina-9.2 kcal/molAsp56

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For this compound, also known as α,α-diethylglycine (Deg), MD simulations have been instrumental in understanding the conformational preferences of peptides that incorporate this non-proteinogenic amino acid. researchgate.netresearchgate.net

Studies on homooligopeptides of Deg have shown that they can adopt distinct secondary structures. The dominant conformation is highly dependent on the environment. researchgate.net For example, in a non-polar solvent like chloroform (B151607) (CDCl₃), MD simulations revealed that a hetero-tetrapeptide containing Deg converged to a fully-extended conformation. researchgate.net However, a solvent-driven switch to a predominant 3₁₀-helical structure was observed in a more polar solvent like acetonitrile (B52724) (CD₃CN). researchgate.net This highlights a delicate balance between these two conformations. Further simulations on a pentapeptide, Tfa-(Deg)₅-O t Bu, showed its ability to stabilize a 2.0₅ helix. researchgate.net

Table 2: Conformational Preferences of Diethylglycine (Deg) Peptides from MD Simulations
Peptide SystemSolventDominant ConformationReference
Hetero-tetrapeptide with DegChloroform (CHCl₃)Fully-extended researchgate.net
Homooligomers of DegAcetonitrile (CD₃CN)3₁₀-helix researchgate.net
Tfa-(Deg)₅-O t BuNot Specified2.0₅ helix researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling approaches that correlate the chemical structure of a compound with its biological activity or a specific property. researchgate.netmdpi.com QSAR models aim to predict a quantitative value (e.g., binding affinity), while SAR models often identify key structural features or substructures ("structural alerts") responsible for a particular activity class. researchgate.netmdpi.com These models are essential tools in computational toxicology and drug discovery. researchgate.net

For amino acid derivatives, QSAR studies have been developed to predict various properties. One study developed QSAR models for a set of 80 amino acid derivatives, including this compound, to predict thermodynamic properties like heat capacity and thermal energy using topological indices. echemcom.com

QSAR models can be utilized to predict the biological activity profiles of new molecules, including potential interactions with biological targets, thereby identifying molecular initiating events (MIEs) in toxicity pathways. mdpi.com Machine learning techniques such as random forest and support vector machines have enhanced the predictive capabilities of QSAR modeling. mdpi.com While specific comprehensive biological activity predictions for this compound are not widely published, related methodologies have been applied to similar compounds. For instance, QSAR models have been developed to predict biomarkers for hepatic steatosis (fatty liver) based on a set of structurally similar carboxylic acids. mdpi.com These models found that properties like chain length, flexibility, and molecular weight were important factors. mdpi.com

Adverse Outcome Pathways (AOPs) are conceptual frameworks that link a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. researchgate.net Computational methods are increasingly used to fill data gaps within these pathways. researchgate.net

A pertinent example involves a close structural analogue, 2-ethylbutyric acid. The Organisation for Economic Co-operation and Development (OECD) published a case study using a read-across approach to assess the potential of 2-ethylbutyric acid to cause liver toxicity. mdpi.comoecd.org This approach uses data from similar chemicals to predict the properties of a target substance. mdpi.com In this case, a group of aliphatic carboxylic acids, some known to cause liver steatosis, were used as source chemicals. mdpi.com Despite 2-ethylbutyric acid showing activation of a single MIE (PPARα activation), the collective in vitro and in silico data contradicted the hypothesis that it would cause liver steatosis. mdpi.com This finding demonstrates the utility of computational toxicity pathway analysis in risk assessment, suggesting that structural alerts alone are not always sufficient for prediction. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. For this compound, these methods have been employed to elucidate its electronic characteristics and to map its potential energy surface, revealing the molecule's preferred shapes.

The electronic properties of an amino acid are crucial determinants of its chemical reactivity and potential biological function. A key parameter derived from quantum chemical calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a measure of the molecule's excitability and its ability to participate in electronic transitions.

A smaller HOMO-LUMO gap generally implies higher reactivity. biorxiv.org In the context of astrobiology and the search for life, the HOMO-LUMO gap has been proposed as a potential biosignature to distinguish between amino acids of biological and abiotic origin. biorxiv.org Quantum chemical calculations have determined the HOMO-LUMO gap for this compound, providing a quantitative measure of its electronic stability. biorxiv.org One study reported a specific value for this property. biorxiv.org While detailed analyses often involve methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-311G(d,p)) or Hartree-Fock (HF) calculations, the fundamental output remains the energy difference between these frontier orbitals. researchgate.netechemcom.com

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO-LUMO Gap 11.28 eV biorxiv.orgIndicates the energy required to excite an electron from the highest occupied to the lowest unoccupied molecular orbital; a measure of chemical reactivity and stability. biorxiv.org

Analysis of the frontier molecular orbitals themselves reveals how electron density is distributed, highlighting the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions. acs.org

Due to the rotational freedom around its single bonds, this compound can adopt various three-dimensional shapes or conformations. Exploring the conformational energy landscape through computational methods identifies the most stable, low-energy conformations and the energy barriers between them.

Studies involving conformational energy computations have been performed on this compound, also known as α,α-diethylglycine (Deg), and its derivatives. researchgate.netresearchgate.net These calculations, often using molecular mechanics with force fields like MM2, reveal significant conformational restrictions imposed by the two ethyl groups attached to the alpha-carbon. researchgate.netresearchgate.net This steric hindrance leads to a lower conformational flexibility compared to other C(α,α)-dialkylated amino acids. researchgate.net

Research on homooligopeptides (peptides composed of repeating identical amino acid units) of α,α-diethylglycine has provided specific insights into its conformational preferences when incorporated into a peptide chain. X-ray crystallographic analysis, supported by computational studies, has shown that these peptides adopt well-defined secondary structures. researchgate.netresearchgate.net Specifically, a tripeptide was found to have a bent planar C5-conformation, while longer penta- and hexapeptides adopt a 3(10)-helical structure. researchgate.netresearchgate.net This high propensity to form stable, ordered structures is a defining characteristic of this amino acid. researchgate.net

Table 2: Conformational Preferences of this compound (α,α-diethylglycine) in Peptides

Peptide SystemObserved ConformationMethod of Determination
Homo-tripeptide Bent planar C5-conformation researchgate.netresearchgate.netX-ray Crystallographic Analysis researchgate.netresearchgate.net
Homo-pentapeptide 3(10)-Helical structure researchgate.netresearchgate.netX-ray Crystallographic Analysis researchgate.netresearchgate.net
Homo-hexapeptide 3(10)-Helical structure researchgate.netresearchgate.netX-ray Crystallographic Analysis researchgate.netresearchgate.net
Model dipeptides Limited flexibility due to steric hindrance from α-ethyl groups. researchgate.netresearchgate.netConformational Energy Calculations (Molecular Mechanics) researchgate.net

The conformationally well-restrained nature of peptides containing this compound makes them ideal models for studying fundamental properties of peptide structures like helices. researchgate.net

Astrobiological and Geochemical Relevance of 2 Amino 2 Ethylbutanoic Acid

Abiotic Synthesis Pathways in Extraterrestrial Environments

The presence of amino acids in carbonaceous chondrites, a class of meteorites rich in organic matter, points to robust abiotic synthesis pathways operating in the early solar system. nasa.gov The molecular structure and isomeric distribution of these amino acids, including 2-Amino-2-ethylbutanoic acid, are signatures of their formation mechanisms. nasa.gov

The most widely accepted mechanism for the formation of α-amino acids, including α,α-disubstituted variants like this compound, within meteorite parent bodies is the Strecker-cyanohydrin synthesis. wikipedia.orgnasa.gov This pathway involves the reaction of a ketone (in this case, diethyl ketone), with ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN) in an aqueous environment. wikipedia.org These precursor molecules are thought to have been present in the parent asteroids where these amino acids were formed. nasa.gov The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid. ck12.orgmasterorganicchemistry.com The high relative abundances of α-amino acids found in certain meteorites are consistent with a Strecker-cyanohydrin dominated synthesis during aqueous alteration phases on the parent body. nasa.govresearchgate.net

Furthermore, laboratory simulations suggest that amino acid precursors can also form in the frigid conditions of interstellar space. researchgate.net The irradiation of interstellar ice analogs—frozen mixtures of simple molecules like water (H₂O), carbon monoxide (CO), and ammonia (NH₃)—with high-energy particles or ultraviolet (UV) photons can produce complex organic residues. rsc.org Upon warming, these residues can yield a variety of amino acids after hydrolysis, suggesting that some organic precursors to meteoritic amino acids may have originated in the presolar nebula before being incorporated into asteroids. nasa.gov

Distinguishing extraterrestrial amino acids from terrestrial biological contamination is a critical aspect of meteorite analysis. Several key lines of evidence help establish an abiotic, extraterrestrial origin for compounds like this compound.

Presence of Non-Proteinogenic Amino Acids: Terrestrial life almost exclusively uses a set of 20 protein-coding (proteinogenic) α-amino acids. The Murchison meteorite, by contrast, contains over 80 different amino acids, the majority of which are non-proteinogenic and rare in Earth's biosphere. rsc.org this compound is an α,α-dialkyl amino acid, a class of compounds not used in proteins, making its presence a strong indicator of non-biological, abiotic synthesis. nih.govcambridge.org

Enantiomeric Ratios: With the exception of glycine, all proteinogenic amino acids are chiral. Terrestrial biology exhibits homochirality, using almost exclusively the L-enantiomer. In contrast, abiotic synthesis is expected to produce racemic mixtures, containing equal (50:50) amounts of the L- and D-enantiomers. nasa.gov While some meteoritic amino acids show an L-excess (discussed below), many are found in racemic or near-racemic mixtures, which points to an abiotic origin. mdpi.com

Isotopic Composition: The isotopic ratios of elements like carbon (¹³C/¹²C) in meteoritic amino acids are often significantly different from those found in terrestrial organic matter. Carbon isotope measurements for rare non-proteinogenic amino acids like α-aminoisobutyric acid and isovaline (B112821) in meteorites confirm they are extraterrestrial in origin, as their ¹³C enrichment falls well outside the typical terrestrial range. researchgate.net

Table 1: Indicators for Differentiating Abiotic and Biogenic Amino Acids

CharacteristicAbiotic Origin (e.g., in Meteorites)Biogenic Origin (Terrestrial Life)
Structural DiversityHigh diversity, including many non-proteinogenic isomers (e.g., α,α-dialkyl, β-, γ-amino acids). rsc.orgLimited to a specific set of ~20 proteinogenic α-amino acids.
Chirality (Enantiomeric Ratio)Often racemic (D/L ratio ≈ 1) for many amino acids; specific non-proteinogenic amino acids may show L-excess. nasa.govnasa.govAlmost exclusively L-enantiomers (homochiral). nasa.gov
Isotopic Signature (e.g., ¹³C)Often enriched in heavier isotopes (e.g., ¹³C, ¹⁵N) compared to terrestrial counterparts. researchgate.netusra.eduCharacteristic terrestrial isotopic ratios.

Chirality and Enantiomeric Excess as Biosignatures

The homochirality of life on Earth is one of its most fundamental and mysterious properties. nasa.gov The discovery of non-racemic amino acids in meteorites has profound implications, suggesting that a bias toward L-amino acids may have existed in the solar system before life began on Earth. rsc.org

Analyses of carbonaceous chondrites like the Murchison meteorite have revealed that while many α-hydrogen amino acids are racemic, several α-methyl amino acids are present with a significant excess of the L-enantiomer. mdpi.comacs.org These α-substituted amino acids, which include isovaline (2-amino-2-methylbutanoic acid), are structurally related to this compound. Their α-alkyl group makes them resistant to racemization, meaning they can preserve their original enantiomeric composition over billions of years. cambridge.org

L-isovaline excesses of up to 18.5% have been reported in the Murchison meteorite. pnas.org Similar L-excesses have been found in other meteorites that have undergone significant aqueous alteration on their parent bodies. usra.edu In contrast, the most primitive, unaltered meteorites show no such enrichment, suggesting that liquid water on the parent body played a crucial role in amplifying an initial, smaller enantiomeric imbalance. pnas.org While specific enantiomeric excess data for this compound is not widely reported, the consistent findings for its structural analogs strongly suggest it would be a candidate for similar processes. nasa.govacs.org

Table 2: Reported L-Enantiomeric Excesses of Non-Proteinogenic Amino Acids in Meteorites

Amino AcidMeteoriteMaximum L-Enantiomeric Excess (%)Reference
IsovalineMurchison (CM2)18.5 ± 2.6 pnas.org
IsovalineOrgueil (CI)15.2 ± 4.0 pnas.org
α-MethylnorvalineMurchison (CM2)~2.8 - 6.0 mdpi.com
2-Amino-2,3-dimethylpentanoic acidMurchison (CM2)~3.0 - 9.2 mdpi.com
This compoundMeteoritesNot Reported (nr) nasa.govacs.org

The detection of significant L-enantiomeric excesses in meteoritic amino acids provides a plausible mechanism for seeding the early Earth with chirally-biased molecules. pnas.org The delivery of these non-racemic building blocks via meteorites and comets could have influenced the selection of L-amino acids for the development of primordial proteins and enzymes. pnas.org

The leading hypothesis for the initial small chiral imbalance is the influence of circularly polarized ultraviolet (UV) light in the presolar nebula, which could have asymmetrically photolyzed (destroyed) one enantiomer more than the other in interstellar dust clouds. cambridge.org This small initial excess (perhaps a few percent) could then have been amplified to the levels seen in meteorites through physical processes during aqueous alteration on the parent asteroids. pnas.org The presence of these L-enriched, non-biological amino acids in some of the most primitive materials in our solar system suggests that the bias toward L-amino acids seen in terrestrial life may not be a result of random chance, but rather a consequence of deterministic abiotic processes that occurred long before the emergence of life. researchgate.netpnas.org

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets

The quest for new therapeutic agents is a constant in biomedical research, and non-proteinogenic amino acids like 2-Amino-2-ethylbutanoic acid represent a promising frontier. ontosight.ai Research into their interactions with biological systems can unveil new drugs and therapeutic strategies. ontosight.ai Future investigations are anticipated to focus on several key areas:

Metabolic and Neurological Pathways: Amino acids, including non-standard ones, can play crucial roles in metabolism or act as precursors to other vital molecules. ontosight.ai There is potential for this compound or its derivatives to act as modulators of specific enzymes or as neurotransmitters. ontosight.ai Research on structurally similar compounds has shown activities such as anticonvulsant, antinociceptive, and anti-inflammatory effects, primarily through interaction with neurotransmitter systems and inflammatory pathways.

Targeted Drug Delivery: The incorporation of unique amino acids into peptides is a strategy for creating agents that bind to specific cellular targets. For instance, a related compound, 2-amino-3-ethylpentanoic acid, has been used as a substitute amino acid in synthetic peptides designed to bind to the transferrin receptor 1 (TfR1), a target for enhancing drug delivery to skeletal and cardiac muscles. bicycletherapeutics.com This suggests that this compound could be used to create peptides that target specific tissues or cell types, including cancer cells. google.com

Complement System Modulation: Research has indicated that this compound can be incorporated into polypeptides designed to modulate the complement system. google.com Specifically, these polypeptides may act as inhibitors of complement C5, a key protein in the inflammatory cascade. google.com This points toward potential therapeutic applications in a range of inflammatory and autoimmune diseases where the complement system is dysregulated.

The exploration of these and other biological activities will be crucial in determining the therapeutic utility of this compound and its derivatives.

Development of Advanced Synthetic Methodologies

While classic chemical syntheses like the Strecker synthesis provide a foundational method for producing α-amino acids, future research will necessitate more advanced and efficient methodologies. The development of these new techniques is critical for both laboratory-scale research and potential large-scale production.

Flow Chemistry: The use of continuous flow reactors represents a significant advancement over traditional batch synthesis. vulcanchem.com This methodology allows for improved control over reaction parameters, enhanced safety, and greater scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and reduced production costs.

Biocatalysis and Biosynthesis: A paradigm shift in synthesis involves harnessing biological systems. Advanced methodologies include the development of genomically recoded organisms (GROs) that can incorporate non-standard amino acids directly into polypeptides. google.com This is achieved by engineering specific aminoacyl tRNA synthetases (AARS) and transfer RNAs (tRNA) that recognize this compound and facilitate its insertion during protein translation. google.com This in vivo synthesis method opens the door to creating novel proteins and enzymes with tailored functions that are not possible to produce through conventional means.

These advanced synthetic approaches will be instrumental in making this compound more accessible for research and in constructing complex molecules and materials based on its unique structure.

Integration of Multi-Omics Data in Biological Investigations

To fully understand the biological significance of this compound, a systems-level approach is required. The integration of various "omics" disciplines—such as metabolomics, metagenomics, and transcriptomics—can provide a comprehensive picture of the molecule's interactions within a biological system. mdpi.com

Currently, a structurally related compound, 2-ethylbutanoic acid, is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) based metabolomics studies. mdpi.comfrontiersin.orgfrontiersin.org This role in quantifying other metabolites highlights the analytical tractability of such compounds and provides a clear blueprint for how this compound itself could be studied.

Future research should employ a multi-omics strategy to:

Elucidate Metabolic Fate: By tracing the molecule through metabolic pathways, researchers can identify the enzymes that act upon it and the downstream products it generates.

Investigate Microbiome Interactions: The gut microbiota can significantly influence the metabolism of various compounds. mdpi.com A multi-omics approach can reveal how this compound affects the composition and function of the gut microbiome and, conversely, how the microbiome metabolizes the amino acid.

Identify Biomarkers: In disease models, such as asthma or cancer, integrated analysis can uncover correlations between the presence of this compound, microbial signatures, and host gene expression profiles. mdpi.comfrontiersin.org This can lead to the identification of novel biomarkers for diagnosis or prognosis.

By combining these high-throughput data streams, researchers can build predictive models of the biological impact of this compound, accelerating its potential translation into clinical applications.

Design of Next-Generation Functional Materials

The unique steric properties of this compound make it an attractive building block for the design of novel functional materials, particularly peptidomimetics and biopolymers. The presence of two ethyl groups on the α-carbon atom imparts significant conformational constraints on the peptide backbone.

Conformational energy calculations on dipeptides containing this compound (also known as diethylglycine, Deg) have shown that it significantly restricts the available backbone torsion angles (phi and psi). nih.gov This structural rigidity is a key feature that can be exploited in materials science.

Future research in this area will likely focus on:

Conformationally Restricted Peptidomimetics: The predictable structural influence of this amino acid is highly valuable for designing peptidomimetics with stable, well-defined secondary structures. nih.gov Such molecules can exhibit enhanced resistance to enzymatic degradation and improved binding affinity and specificity for their targets, making them promising candidates for new drugs and diagnostic tools. nih.gov

Novel Biopolymers: The incorporation of this compound into polypeptide chains can be used to engineer biopolymers with unique physical and chemical properties. google.com By controlling the placement and frequency of this amino acid, it may be possible to create materials with enhanced thermal stability, novel catalytic activities, or specific self-assembling properties, suitable for applications in nanotechnology and biomedical engineering.

The systematic study of how this compound influences polymer structure and function will be pivotal in creating a new generation of advanced materials.

Table of Chemical Properties

PropertyValueSource(s)
CAS Number 2566-29-2 sun-shinechem.comsynquestlabs.comclearsynth.com
Molecular Formula C6H13NO2 sun-shinechem.comsynquestlabs.comchemsynthesis.com
Molecular Weight 131.17 g/mol sun-shinechem.comnih.gov
Synonyms 2,2-diethylglycine, 2-amino-2-ethylbutyric acid, 3-Aminopentane-3-carboxylic acid sun-shinechem.comnih.gov
Solubility Soluble in DMSO sun-shinechem.com
Formulation Solid powder sun-shinechem.com
Purity ≥98% sun-shinechem.com

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